4-Anilino-3-methyl-but-3-en-2-on
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Overview
Description
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide is an organic compound characterized by the presence of a cyclopropane ring, an iodine atom, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.
Hydrazide Formation: The final step involves the reaction of the iodinated intermediate with hydrazine hydrate to form the benzohydrazide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N’-(Cyclopropanecarbonyl)-3-chloro-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-bromo-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-fluoro-4-methylbenzohydrazide
Comparison:
- Uniqueness: The presence of the iodine atom in N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide imparts unique reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H13IN2O2 |
---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide |
InChI |
InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
UZIYOIFOXARVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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